Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride
Description
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride is a synthetic organic compound characterized by a chlorophenyl group, an ethylamino substituent, and an ester functional group, stabilized as a hydrochloride salt. Its molecular structure confers unique physicochemical properties, including moderate solubility in polar solvents and stability under controlled conditions.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERWVLAKAIKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antihistamine Properties
One of the primary applications of ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride is as an antihistamine. It is structurally related to cetirizine, which is widely used for the treatment of allergic conditions such as hay fever and urticaria. The compound functions by blocking H1 histamine receptors, thereby reducing allergy symptoms. Case studies have demonstrated its efficacy in alleviating symptoms associated with allergic rhinitis and chronic urticaria .
Synthesis and Derivatives
The synthesis of this compound involves various methods that yield different derivatives with unique pharmacological properties. For instance, the synthesis process described in patents highlights modifications that can enhance its therapeutic profile, including increased solubility and bioavailability . Research has shown that variations in the chemical structure can lead to improved potency against specific targets in inflammatory pathways .
Drug Development
Research Applications
this compound is utilized in drug screening processes. Its ability to modulate cellular pathways makes it a valuable candidate for screening against various diseases, including inflammatory disorders and allergies. Studies have indicated that it can serve as a lead compound for developing new antihistamines or anti-inflammatory agents .
Therapeutic Compositions
In addition to its standalone applications, this compound is often used in combination therapies. Research has shown that when combined with other pharmacologically active agents, it can enhance therapeutic outcomes for patients suffering from complex conditions involving allergic reactions and inflammation .
Biological Research
Cellular Pathway Modulation
The compound has been investigated for its role in modulating cellular pathways involved in inflammation and immune responses. Its application in research settings has provided insights into the mechanisms underlying allergic reactions and potential therapeutic interventions .
Case Studies
Several case studies have documented the effects of this compound on cellular models. For example, studies have shown that it can significantly reduce pro-inflammatory cytokine production in response to allergens, indicating its potential as an anti-inflammatory agent .
Safety and Regulatory Status
As with any pharmaceutical compound, safety evaluations are crucial. This compound has undergone various toxicity assessments to ensure its safety profile aligns with regulatory standards for human use. These assessments include acute toxicity studies and long-term exposure evaluations to understand its pharmacokinetics and potential side effects .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level .
Comparison with Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
- Structural Differences: Incorporates an imidazole ring instead of the ethylamino group.
- Functional Insights: Exhibits enhanced stability when interacting with nuclear sirtuins, a class of NAD+-dependent deacetylases . Demonstrates potent anticancer activity against lung cancer cell lines (A549 and NCI-H460), with IC₅₀ values 30–40% lower than non-imidazole analogs . Modulates sirtuin family gene and protein expression, suggesting a mechanism distinct from ethylamino-containing derivatives .
Methyl (2S)-2-(2-Chlorophenyl)-2-(2-Thienylethylamino)acetate Hydrochloride
- Structural Differences: Substitution of the ethylamino group with a thienylethylamino moiety and a methyl ester.
- The stereochemistry (S-configuration) may influence chiral recognition in biological systems, though specific activity data are unavailable .
2-(Dimethylamino)ethyl 2-(4-Chlorophenoxy)acetate Hydrochloride
- Structural Differences: Replaces the ethylamino group with a dimethylaminoethyl chain and a phenoxyacetate backbone.
- Functional Insights: Higher molecular weight (294.17 g/mol) and hydrogen bond acceptor count (4) suggest improved solubility in aqueous media compared to ethylamino analogs . Used in research applications requiring rapid cellular uptake due to its amphiphilic nature .
Ethyl 2-(Cyclopropylamino)-2-(2,4-Dichlorophenyl)acetate Hydrochloride
- Structural Differences: Cyclopropylamino group replaces ethylamino, and a 2,4-dichlorophenyl substituent is present.
- Dichlorophenyl substitution may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Physicochemical and Pharmacokinetic Properties
| Property | Ethyl 2-(4-Chlorophenyl)-2-(ethylamino)acetate HCl | Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate | Methyl (2S)-2-(2-Chlorophenyl)-2-(2-Thienylethylamino)acetate HCl |
|---|---|---|---|
| Molecular Weight | ~278.7 g/mol (estimated) | 318.8 g/mol | 329.2 g/mol |
| Solubility | Moderate in DMSO, ethanol | High in DMSO | Moderate in chloroform |
| Key Functional Groups | Ethylamino, chlorophenyl, ester | Imidazole, chlorophenyl, ester | Thienylethylamino, chlorophenyl, methyl ester |
| Biological Activity | Limited data; potential sirtuin modulation | Anticancer (A549, NCI-H460) | Unknown; structural similarity to neuromodulators |
Research Implications and Gaps
- Pharmacological Potential: Imidazole-containing analogs (e.g., ) show promise in oncology, while thienyl and cyclopropyl derivatives () may excel in CNS applications due to structural nuances.
- Synthetic Challenges: Ethylamino derivatives may face instability under basic conditions, whereas cyclopropyl and imidazole analogs exhibit enhanced metabolic resistance .
- Data Limitations : Direct comparative studies on receptor binding, toxicity, and in vivo efficacy are absent in the provided evidence, highlighting the need for targeted research.
Biological Activity
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride, also known as 2-{(4-Chlorophenyl)methylamino}acetic acid hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C₉H₁₁ClN₂O₂·HCl. Its structure comprises a 4-chlorophenyl group linked to an ethyl amino moiety, which enhances its solubility and bioavailability. The presence of the hydrochloride salt form is particularly significant as it facilitates the compound's application in various biological and pharmaceutical contexts.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in relation to neurotransmitter systems. The following points summarize its key biological effects:
- Neurotransmitter Interaction : The compound may influence serotonin pathways, suggesting potential applications in mood regulation and anxiety disorders.
- Metabolic Effects : Studies have indicated that it could play a role in addressing metabolic disorders, although specific mechanisms remain to be fully elucidated.
- Anticonvulsant Activity : Similar compounds with structural analogs have demonstrated anticonvulsant effects, indicating a possible therapeutic avenue for epilepsy treatment .
The mechanism by which this compound exerts its effects appears to involve interaction with specific receptors and enzymes within the body. This interaction can lead to modulation of signaling pathways related to neurotransmitter release and uptake. Further studies are necessary to map out these interactions comprehensively.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a table summarizing some key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | Contains a methyl ester instead of an ethyl amine | Alters solubility and reactivity |
| 2-{(2-Chlorophenyl)methylamino}acetic acid | Similar backbone but different halogen substitution | Affects biological activity due to halogen type |
| 2-Amino-2-(phenyl)acetic acid | Lacks halogen substitution | More basic structure without specific pharmacological effects |
The presence of the 4-chlorophenyl group along with the ethyl amino functionality distinguishes this compound from others, contributing to its unique pharmacological profile.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Neuropharmacology Studies : Research has shown that derivatives of this compound can modulate serotonin receptors, which may be beneficial in treating depression and anxiety disorders. For example, studies on related compounds indicate significant interactions with serotonin pathways .
- Toxicology Reports : Some studies have reported adverse effects associated with similar synthetic cathinones, emphasizing the need for careful evaluation of safety profiles in therapeutic contexts .
- Anticonvulsant Research : Investigations into related thiazole-bearing compounds have demonstrated strong anticonvulsant properties, suggesting that this compound may share similar therapeutic potentials .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves condensation of ethyl chloroacetate with 4-chlorophenyl ethylamine derivatives under controlled pH and temperature. Key steps include:
- Amide bond formation : Reaction of ethyl ester precursors with amine derivatives in anhydrous conditions (e.g., THF or DCM) using coupling agents like EDC/HOBt .
- Halogenation : Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like AlCl₃ .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
Optimization Strategies : - Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .
- Catalyst screening : Testing alternatives like DMAP for esterification efficiency .
- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of amine intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and 4-chlorophenyl (δ ~7.4 ppm for aromatic protons) groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 286.7 (calculated for C₁₂H₁₆ClNO₂·HCl) .
- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ester group variation) influence the compound’s interaction with biological targets?
- Methodological Answer : Structural analogs were evaluated to identify pharmacophore elements:
| Compound Modification | Biological Activity Change | Key Finding |
|---|---|---|
| 4-Chloro → 3-Fluoro | Reduced receptor binding | Lower affinity for serotonin receptors due to altered electronegativity . |
| Ethyl ester → Methyl ester | Decreased solubility | LogP increased by 0.5, reducing bioavailability in aqueous assays . |
| Addition of methoxy group | Enhanced enzyme inhibition | Improved interaction with cytochrome P450 active sites . |
| Experimental Design : |
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in receptor modulation (e.g., serotonin vs. dopamine pathways ) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines from Journal of Medicinal Chemistry.
- Metabolic interference : Perform LC-MS/MS to identify metabolite interference in activity assays .
- Computational modeling : Apply QSAR models to reconcile differences in reported EC₅₀ values .
Case Study : Contradictory pain modulation data were resolved by repeating experiments with stricter control of intracellular calcium levels .
Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .
- Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release (tested in rodent models) .
- Metabolic stability : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
